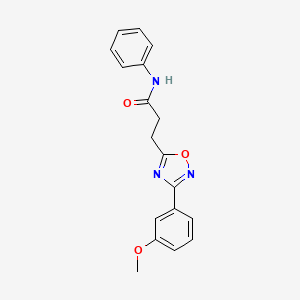
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylpropanamide, also known as MOPEP, is a compound that has been of interest to the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylpropanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for cancer cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the treatment of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of certain enzymes, the induction of apoptosis in cancer cells, and the reduction of tumor growth. Additionally, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for further development as a cancer treatment.
実験室実験の利点と制限
One of the main advantages of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylpropanamide for lab experiments is its low toxicity in normal cells, which makes it a safer alternative to other anticancer agents. However, one of the limitations of this compound is its limited solubility, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research and development of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylpropanamide. One area of interest is in the development of more efficient synthesis methods for this compound, which could help to increase its availability for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a compound that has shown promise as an anticancer agent in scientific research studies. Its low toxicity in normal cells and ability to induce apoptosis in cancer cells make it a promising candidate for further development as a cancer treatment. However, further research is needed to fully understand its mechanism of action and potential applications in other fields.
合成法
The synthesis of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylpropanamide involves the reaction between 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-amine and N-phenylpropanamide in the presence of a catalyst. This reaction results in the formation of this compound as a white crystalline solid.
科学的研究の応用
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylpropanamide has been the subject of several scientific research studies due to its potential applications in various fields. One of the primary areas of interest is in the field of medicine, where this compound has been investigated for its potential as an anticancer agent. Studies have shown that this compound has significant cytotoxic effects on cancer cells, making it a promising candidate for further development as a cancer treatment.
特性
IUPAC Name |
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-15-9-5-6-13(12-15)18-20-17(24-21-18)11-10-16(22)19-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULRDIIAAWIXHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

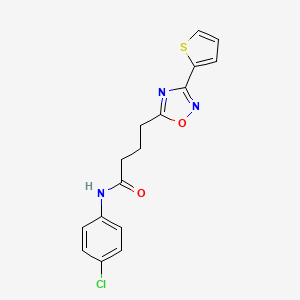
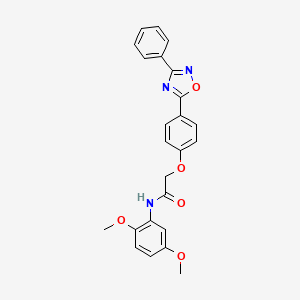

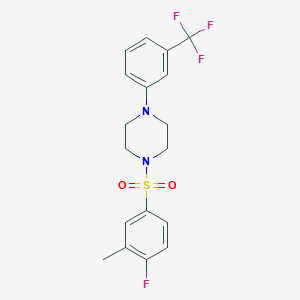
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7707253.png)

![2,7-dimethyl-N'-(1-methylpiperidin-4-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7707268.png)
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7707278.png)
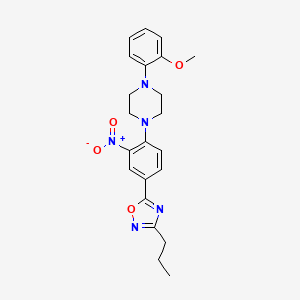

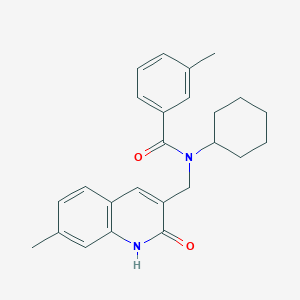
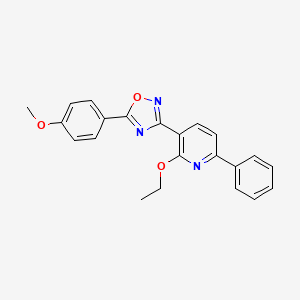
![2-chloro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7707324.png)
